molecular formula C19H33NO2S3 B1525717 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid CAS No. 870196-80-8

4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid

Cat. No.: B1525717
CAS No.: 870196-80-8
M. Wt: 403.7 g/mol
InChI Key: RNTXYZIABJIFKQ-UHFFFAOYSA-N
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Description

4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid is a complex organic compound with the molecular formula C19H33NO2S3 and a molecular weight of 403.67 g/mol. This compound is known for its unique structure, which includes a cyano group, a dodecylsulfanylthiocarbonyl group, and a sulfanyl group attached to a pentanoic acid backbone. It is primarily used in scientific research, particularly in the field of polymer chemistry.

Mechanism of Action

Target of Action

It is known to be used as a chain-transfer agent in the process of reversible addition-fragmentation chain-transfer (raft) polymerization .

Mode of Action

As a chain-transfer agent in RAFT polymerization, 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid plays a crucial role in controlling the growth of the polymer chains. It does this by reversibly adding to the growing polymer chain, effectively capping it and preventing further addition of monomers. This allows for a high degree of control over the polymerization process .

Biochemical Pathways

The compound is involved in the RAFT polymerization pathway. In this process, it acts as a chain transfer agent, facilitating the reversible addition and fragmentation of the polymer chain. This results in polymers with narrow polydispersity and complex architectures .

Result of Action

The result of the action of this compound is the formation of well-defined and narrowly distributed polymers. These polymers can have a wide range of vinyl monomers, thanks to the control provided by the compound during the polymerization process .

Biochemical Analysis

Biochemical Properties

4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid is known for its role as a chain transfer agent in RAFT polymerization. It interacts with various monomers, including styrene, methacrylate, acrylamide, and cyclic monomers, to produce polymers with narrow polydispersity . The compound’s interactions with these monomers are facilitated by its thiocarbonylthio group, which undergoes reversible addition and fragmentation reactions, allowing for precise control over polymer growth .

Cellular Effects

The effects of this compound on cellular processes are not extensively documentedThe compound’s ability to form well-defined polymers could influence cell signaling pathways, gene expression, and cellular metabolism when used in biomedical applications .

Molecular Mechanism

At the molecular level, this compound functions through the RAFT mechanism. The thiocarbonylthio group in the compound acts as a mediator in the polymerization process, enabling the reversible addition and fragmentation of monomers. This mechanism allows for the precise control of polymer chain length and composition, making it a powerful tool for creating complex polymer structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under typical storage conditions but may degrade over time when exposed to heat or light. Long-term studies have shown that the compound maintains its efficacy in controlling polymerization processes, although its performance may diminish with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. As with many chemical compounds, varying dosages can lead to different outcomes. Low doses are likely to be non-toxic and effective in achieving the desired polymerization control, while high doses may result in adverse effects or toxicity .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with transporters and binding proteins. These interactions may affect the compound’s localization and accumulation, influencing its efficacy in polymerization processes and potential biomedical applications .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Its chemical structure suggests that it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization could provide insights into its activity and function in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid typically involves the reaction of dodecylthiol with carbon disulfide in the presence of a base to form dodecylthiocarbonyl chloride. This intermediate is then reacted with cyanoacetic acid under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and precise temperature control to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or sulfonic acids.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various cyano-substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in the synthesis of polymers and other complex organic molecules. It is particularly valuable in reversible addition-fragmentation chain transfer (RAFT) polymerization, which is used to produce polymers with narrow molecular weight distributions and complex architectures.

Biology: In biological research, the compound is used to study the effects of sulfur-containing compounds on biological systems. It can be used as a probe to investigate the role of sulfur in various biochemical processes.

Medicine: The compound has potential applications in the development of new pharmaceuticals. Its unique structure and reactivity make it a candidate for the synthesis of novel drug molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions makes it a versatile building block for the synthesis of a wide range of products.

Comparison with Similar Compounds

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: This compound is similar in structure but has a phenyl group instead of a dodecyl group.

  • 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanol: This compound is similar but has a hydroxyl group instead of a carboxyl group.

Uniqueness: 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid is unique due to its combination of a long alkyl chain (dodecyl group) and a cyano group, which provides both hydrophobic and reactive properties. This combination makes it particularly useful in polymer chemistry and other applications where both properties are required.

Properties

IUPAC Name

4-cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2S3/c1-3-4-5-6-7-8-9-10-11-12-15-24-18(23)25-19(2,16-20)14-13-17(21)22/h3-15H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTXYZIABJIFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722803
Record name 4-Cyano-4-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870196-80-8
Record name 4-Cyano-4-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the use of CDP as a CTA in RAFT polymerization compare to conventional free radical polymerization (FRP) in the context of synthesizing PEGMA-based hydrogels?

A1: The research paper highlights that using CDP as a CTA in reversible addition-fragmentation chain transfer (RAFT) polymerization offers better control over the polymerization process compared to conventional free radical polymerization (FRP) []. This control allows for the synthesis of well-defined polymers with specific molecular weights and architectures. In the context of PEGMA-based hydrogels, RAFT polymerization with CDP enables the incorporation of functional groups, like the POSS moiety in this study, more precisely, leading to tailored material properties []. The study demonstrates this by comparing hydrogels synthesized using CDP and a POSS-functionalized CDP, showcasing the impact of controlled POSS incorporation on the mechanical strength of the resulting hydrogels.

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